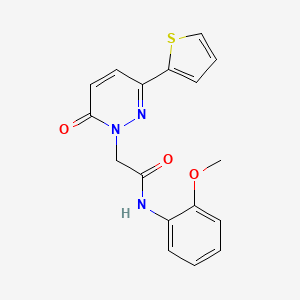

N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

The compound N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group and an acetamide side chain linked to a 2-methoxyphenyl moiety. Pyridazinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The thiophene ring enhances π-π stacking interactions with biological targets, while the 2-methoxyphenyl group may influence solubility and metabolic stability .

Properties

Molecular Formula |

C17H15N3O3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C17H15N3O3S/c1-23-14-6-3-2-5-12(14)18-16(21)11-20-17(22)9-8-13(19-20)15-7-4-10-24-15/h2-10H,11H2,1H3,(H,18,21) |

InChI Key |

HQZAXRPYUOTRAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction between a thiophenyl boronic acid and a halogenated pyridazinone intermediate.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl amine reacts with an acyl chloride derivative of the pyridazinone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones, particularly at the thiophenyl group.

Reduction: Reduction reactions may target the carbonyl group in the pyridazinone ring, potentially forming alcohol derivatives.

Substitution: The methoxyphenyl and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone ring’s 3-position substituent significantly impacts biological activity and physicochemical properties:

Substituent Variations on the Phenyl Ring

The acetamide-linked phenyl ring’s substituents modulate electronic and steric properties:

- 2-Methoxy group (target compound): Enhances electron-donating effects and may improve solubility compared to halogens.

- 2-Trifluoromethyl group : The strong electron-withdrawing effect in 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide () may enhance binding to hydrophobic pockets .

Structural Analogs with Modified Heterocycles

Compounds with alternative heterocyclic systems highlight the importance of scaffold diversity:

- Quinazoline sulfonyl derivatives: N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide () demonstrated potent anticancer activity against HCT-116, SF268, and MCF-7 cell lines, suggesting that sulfonyl-linked quinazolines may offer superior efficacy compared to pyridazinones in certain contexts .

- Hydrazide derivatives : Compounds like N’-(3-methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide () incorporate hydrazide moieties, which can enhance metal chelation and antiproliferative activity .

Data Table: Key Structural Analogs

Biological Activity

N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 370.44 g/mol. Its structure features a pyridazine ring, a thiophene moiety, and an acetamide functional group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and pyridazine rings have shown potential as antimicrobial agents. They may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

- Anti-inflammatory Effects : Several studies suggest that derivatives of pyridazine can inhibit pro-inflammatory cytokines, potentially making them suitable for treating inflammatory diseases.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme inhibition | IC50 values in the nanomolar range |

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various derivatives of pyridazine and thiophene for their antimicrobial properties. The results indicated that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria, suggesting that the target compound could exhibit similar properties due to its structural components .

- Anti-inflammatory Mechanisms : In vitro studies have shown that compounds similar to this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support the hypothesis that the compound may be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Potential : Research on nSMase2 inhibitors has highlighted the role of ceramide metabolism in neurodegenerative diseases. The compound's structural similarity to known nSMase2 inhibitors suggests it may also exhibit neuroprotective effects by modulating exosome release and reducing neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.